molecular formula C11H16N2O2 B8756242 Ethyl(1-Methyl-4-piperidylidene)-cyanoacetate

Ethyl(1-Methyl-4-piperidylidene)-cyanoacetate

Cat. No. B8756242
M. Wt: 208.26 g/mol
InChI Key: NDOFFNWLZSYDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(1-Methyl-4-piperidylidene)-cyanoacetate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-cyano-2-(1-methylpiperidin-4-ylidene)acetate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10(8-12)9-4-6-13(2)7-5-9/h3-7H2,1-2H3

InChI Key

NDOFFNWLZSYDQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCN(CC1)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 1.05 g (9.27 mmoles) of 1-methyl-4-piperidone (commercially available: Aldrich Chemical Co., 1.00 mL (9.4 mmoles) of ethyl cyanoacetate, and 148 mg of ammonium acetate in 35 mL of benzene was heated at reflux for 3 hours with continuous azeotropic removal of water by means of a Dean-Stark trap. The product was isolated by cooling the mixture to room temperature, pouring it into 30 mL of 2:1 (v/v) 1M aqueous NaOH:saturated brine, and extraction with ether. The organic extracts were washed with 10% aqueous sodium chloride solution, then were dried over anhydrous sodium sulfate and subsequently filtered. Removal of the ether and benzene by evaporation at reduced pressure afforded 1.46 g (76% yield) of cyanoester 9.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

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